N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine
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Overview
Description
“N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been widely published .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been summarized in recent scientific literature . These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Green Mechanochemical Synthesis
Research demonstrates the utility of green mechanochemical synthesis for generating pyrazole derivatives, a process that may be relevant for synthesizing or modifying compounds related to N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine. For example, a study by Saeed and Channar (2017) explored the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles through a grinding-induced reaction, highlighting the eco-friendly nature of this synthetic route (Saeed & Channar, 2017).
Facile Synthesis of Flexible Ligands
Another relevant study by Potapov et al. (2007) details the synthesis of bis(pyrazol-1-yl)alkane and related ligands, showcasing a method that could potentially be adapted for the synthesis of this compound derivatives (Potapov et al., 2007).
Utility of Enaminonitriles in Heterocyclic Synthesis
Fadda et al. (2012) explored the synthesis of new pyrazole, pyridine, and pyrimidine derivatives using enaminonitriles, suggesting a potential pathway for the synthesis or modification of this compound (Fadda et al., 2012).
Synthesis of Sulfonamides and 1,3-Oxazine-2,4-diones
Research by Alizadeh et al. (2008) on the synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates could provide insights into synthetic strategies relevant to compounds with sulfonamide groups similar to this compound (Alizadeh et al., 2008).
Future Directions
The future directions for the research and development of piperidine derivatives, including “N,N-dimethyl-3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine”, could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
N,N-dimethyl-3-(1-propylsulfonylpiperidin-3-yl)oxypyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-4-10-22(19,20)18-9-5-6-12(11-18)21-14-13(17(2)3)15-7-8-16-14/h7-8,12H,4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSBDBOXOLMKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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